molecular formula C14H14ClNO2 B12192506 methyl 4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate

methyl 4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B12192506
M. Wt: 263.72 g/mol
InChI Key: NOLPTONUAGEQJO-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a methyl group, a carboxylate ester, and a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-chlorobenzyl chloride with 2-methyl-1H-pyrrole-3-carboxylic acid in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting product is then esterified using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in DMF at room temperature.

Major Products Formed

    Oxidation: 4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-methanol.

    Substitution: 4-[(2-aminophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate.

Scientific Research Applications

Methyl 4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-bromophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate
  • Methyl 4-[(2-fluorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate
  • Methyl 4-[(2-methylphenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

methyl 4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H14ClNO2/c1-9-13(14(17)18-2)11(8-16-9)7-10-5-3-4-6-12(10)15/h3-6,8,16H,7H2,1-2H3

InChI Key

NOLPTONUAGEQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1)CC2=CC=CC=C2Cl)C(=O)OC

Origin of Product

United States

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